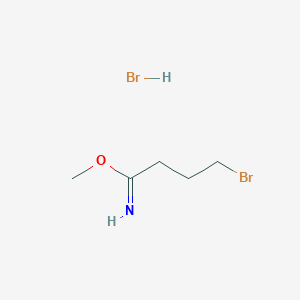
Methyl 4-bromobutanimidate;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromobutanimidate;hydrobromide is an organic compound that belongs to the class of brominated imidates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromobutanimidate;hydrobromide typically involves the bromination of an appropriate precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds through a radical mechanism, where the bromine radical abstracts a hydrogen atom from the precursor, leading to the formation of the brominated product .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and environmentally friendly methods. For instance, the use of thionyl chloride as a scavenger of water generated during the reaction can improve the yield and purity of the product . Additionally, the reaction conditions can be optimized to minimize the formation of by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromobutanimidate;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Oxidation Reactions: It can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amides, while reduction reactions can yield primary or secondary amines .
Scientific Research Applications
Methyl 4-bromobutanimidate;hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-bromobutanimidate;hydrobromide involves its interaction with specific molecular targets. For example, in biological systems, it can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids . This modification can lead to changes in the structure and function of the target molecules, affecting various cellular processes.
Comparison with Similar Compounds
Methyl 4-bromobutanimidate;hydrobromide can be compared with other similar compounds such as:
Methyl 4-chlorobutanimidate: Similar in structure but with a chlorine atom instead of bromine.
Methyl 4-iodobutanimidate: Contains an iodine atom, which can lead to different reactivity and applications.
Methyl 4-fluorobutanimidate: The presence of a fluorine atom can significantly alter the compound’s properties and reactivity.
Properties
CAS No. |
64222-91-9 |
|---|---|
Molecular Formula |
C5H11Br2NO |
Molecular Weight |
260.95 g/mol |
IUPAC Name |
methyl 4-bromobutanimidate;hydrobromide |
InChI |
InChI=1S/C5H10BrNO.BrH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H |
InChI Key |
XQDUCDHREBWQNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)CCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















